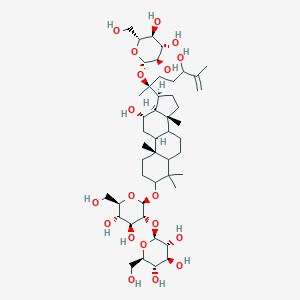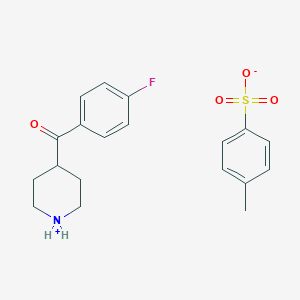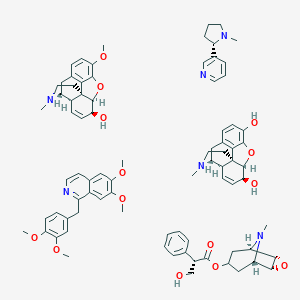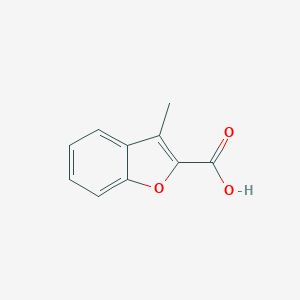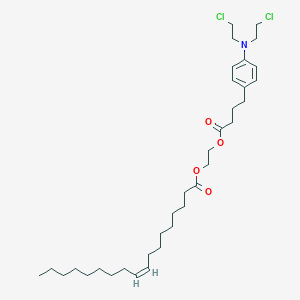
Chlorambucil-oleic acid conjugate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorambucil-oleic acid conjugate is a novel drug delivery system that has gained significant attention in recent years. This conjugate is formed by attaching oleic acid, a fatty acid, to chlorambucil, a chemotherapy drug commonly used for the treatment of various types of cancer. The conjugate has shown promising results in preclinical studies, indicating its potential as an effective tool in cancer treatment.
Mécanisme D'action
The mechanism of action of chlorambucil-oleic acid conjugate involves the selective targeting of cancer cells through the fatty acid component. Once the conjugate enters the cancer cell, it is hydrolyzed, releasing the chlorambucil drug. The drug then binds to DNA, preventing cell division and ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
Chlorambucil-oleic acid conjugate has been shown to have a number of biochemical and physiological effects. The conjugate has been shown to selectively target cancer cells, reducing the toxicity associated with free chlorambucil. Additionally, the conjugate has been shown to have a longer half-life than free chlorambucil, allowing for sustained drug release and improved efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using chlorambucil-oleic acid conjugate in lab experiments include its improved efficacy and reduced toxicity compared to free chlorambucil. Additionally, the conjugate’s controlled drug release allows for more precise experimentation. The limitations of using chlorambucil-oleic acid conjugate in lab experiments include the complexity of the synthesis process and the need for specialized equipment.
Orientations Futures
There are several future directions for the study of chlorambucil-oleic acid conjugate. One potential direction is the development of alternative synthesis methods that are more efficient and cost-effective. Additionally, further preclinical studies are needed to determine the optimal dosage and administration of the conjugate. Finally, clinical trials are needed to determine the safety and efficacy of chlorambucil-oleic acid conjugate in humans.
In conclusion, chlorambucil-oleic acid conjugate is a promising drug delivery system that has shown improved efficacy and reduced toxicity compared to free chlorambucil. The conjugate’s controlled drug release and selective targeting of cancer cells make it a potential tool for cancer treatment. Further research is needed to determine the optimal dosage and administration of the conjugate, as well as its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of chlorambucil-oleic acid conjugate involves the reaction of chlorambucil with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of an amide bond between the two molecules, forming the conjugate.
Applications De Recherche Scientifique
Chlorambucil-oleic acid conjugate has been extensively studied for its potential use in cancer treatment. The conjugate has shown improved efficacy compared to free chlorambucil, as it can selectively target cancer cells and release the drug in a controlled manner. Additionally, the conjugate has been shown to reduce the toxicity associated with free chlorambucil, making it a safer alternative for cancer treatment.
Propriétés
Numéro CAS |
130676-88-9 |
|---|---|
Nom du produit |
Chlorambucil-oleic acid conjugate |
Formule moléculaire |
C34H55Cl2NO4 |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C34H55Cl2NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-33(38)40-29-30-41-34(39)20-17-18-31-21-23-32(24-22-31)37(27-25-35)28-26-36/h9-10,21-24H,2-8,11-20,25-30H2,1H3/b10-9- |
Clé InChI |
JURXPCSUZDDGRL-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
Synonymes |
chlorambucil-oleic acid conjugate COAC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



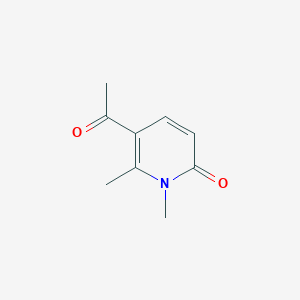
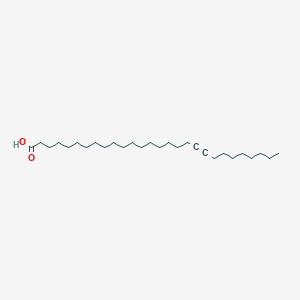
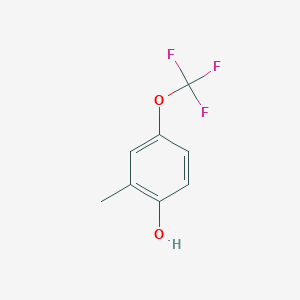
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
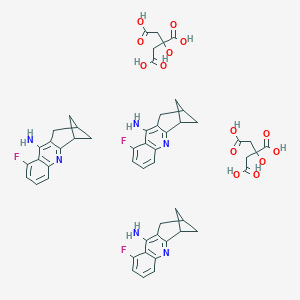
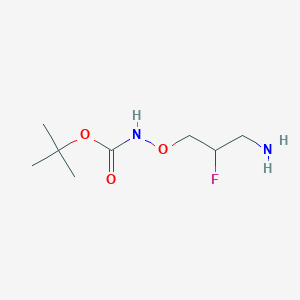
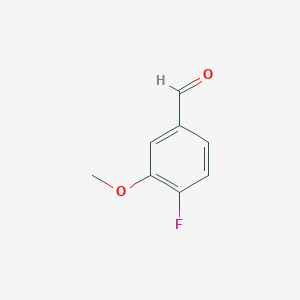
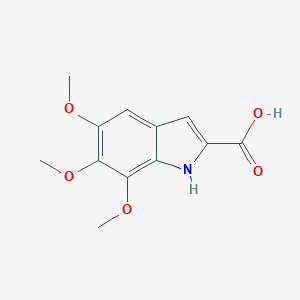
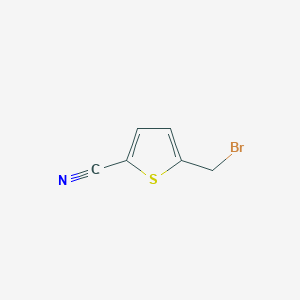
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
